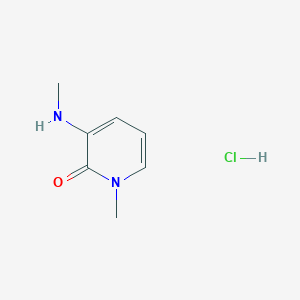

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride

Description

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride is a pyridinone derivative characterized by a methyl-substituted pyridinone ring and a methylamino functional group at the 3-position, with a hydrochloride counterion enhancing its solubility. Its molecular formula is inferred as C₇H₁₁ClN₂O (MW: 174.63 g/mol), based on analogous compounds like 3-amino-1-methylpyridin-2(1H)-one hydrochloride (CAS 19840-99-4, MW: 174.63 g/mol) .

Properties

IUPAC Name |

1-methyl-3-(methylamino)pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-8-6-4-3-5-9(2)7(6)10;/h3-5,8H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJWNRCUQVUYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CN(C1=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride typically involves the reaction of 2-chloropyridine with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 1-Methyl-3-(methylamino)pyridin-2-one.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridinone Derivatives

Pyridinone-based compounds share a common aromatic ring system but differ in substituents and bioactivity. Key comparisons include:

Key Observations :

- Imidazolidino-pyridinone derivatives (e.g., C₇H₁₄ClN₃O) exhibit rigid bicyclic structures, contrasting with the monocyclic pyridinone scaffold of the target compound .

Hydrochloride Salts

Hydrochloride salts improve aqueous solubility, critical for drug formulation. Comparisons include:

Key Observations :

- The target compound’s solubility profile is likely pH-dependent, akin to ACNU, due to its weakly basic nature (pKₐ ~5–6) .

- Hydrochloride salts of pyridinones generally exhibit moderate lipophilicity (log P ~0.9–1.5), balancing membrane permeability and solubility .

Reactivity

- Methylamino groups in pyridinones participate in Schiff base formation or coordination with metal ions, suggesting applications in chelation therapy or catalysis .

- In contrast, nitrosoureas like ACNU rely on alkylating activity for antitumor effects, underscoring functional group-driven mechanistic differences .

Pharmacological and Toxicological Profiles

Bioactivity

- ACNU : Inhibits DNA synthesis in gliomas (10–20 mg/kg in mice) via alkylation, with delayed tumor inhibition (peak at 4 days post-administration) .

- Methcathinone hydrochloride: A psychoactive stimulant targeting dopamine receptors, illustrating the role of methylamino groups in CNS activity .

Toxicity

- Hydrochloride salts of aromatic amines (e.g., phenylephrine) are classified as hazardous (OSHA Category 4), requiring handling precautions .

- Monocrotophos (a methylamino phosphate ester) is highly toxic (LD₅₀ < 5 mg/kg), emphasizing the need for rigorous safety assessments of methylamino-containing compounds .

Biological Activity

1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural properties, which contribute to its biological activity, particularly in neuropharmacology and antimicrobial studies.

- Chemical Formula : C8H10ClN3O

- Molecular Weight : 189.64 g/mol

- CAS Number : 2460748-91-6

The biological activity of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride is largely attributed to its interaction with various neurotransmitter systems and receptors. Studies indicate that it acts as a modulator for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection.

Interaction with nAChRs

Research has shown that this compound enhances the activity of α7 nAChRs, leading to increased neurotransmitter release and improved synaptic plasticity. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and cognitive impairments associated with schizophrenia.

In Vitro Studies

Table 1 summarizes the in vitro activity of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride in various biological assays:

| Study | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Human Neurons | 0.5 - 10 | Enhanced synaptic transmission |

| Study 2 | HEK293 Cells | 1 - 5 | Increased receptor binding affinity |

| Study 3 | SH-SY5Y Cells | 0.1 - 10 | Neuroprotective effects against oxidative stress |

Case Studies

- Neuroprotective Effects : A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.

- Cognitive Enhancement : In animal models, administration of 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride improved performance in memory tasks, indicating cognitive-enhancing properties that may be beneficial in conditions like Alzheimer's disease.

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against strains such as Staphylococcus aureus.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar pyridine derivatives is presented in Table 2:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 1-Methyl-3-(methylamino)pyridin-2-one;hydrochloride | nAChR modulation | 0.5 |

| Pyridine derivative A | Weak nAChR antagonist | >10 |

| Pyridine derivative B | Moderate neuroprotective effect | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.